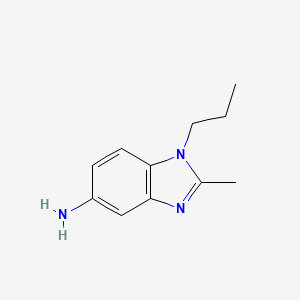
2-methyl-1-propyl-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-propyl-1H-benzimidazol-5-amine is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-propyl-1H-benzimidazol-5-amine typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2-Methyl-1-propyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.
科学的研究の応用
2-Methyl-1-propyl-1H-benzimidazol-5-amine has several scientific research applications, including:
作用機序
The mechanism of action of 2-methyl-1-propyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- 1-Propyl-1H-benzimidazol-5-amine hydrochloride
- 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Uniqueness
2-Methyl-1-propyl-1H-benzimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and propyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
生物活性
2-Methyl-1-propyl-1H-benzimidazol-5-amine is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure which includes a fused benzene and imidazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4, with a molecular weight of approximately 262.18 g/mol. The compound features a methyl group and a propyl group attached to the nitrogen of the imidazole ring, which influences its biological activity and solubility.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methyl and propyl groups on imidazole | Enhanced biological activity due to specific substituents |
| 2-Methyl-1H-benzimidazol-5-amine | Lacks propyl group | Simpler structure, different activity profile |
| 2-Methylbenzimidazole | No amino group at position 5 | Different reactivity due to lack of amine |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction may modulate their activity, leading to various therapeutic effects. Research indicates that the compound may inhibit certain kinases, which are crucial in cell signaling pathways involved in cancer progression.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria has been reported in the range of 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound also shows promising anticancer properties. Research indicates that it can induce apoptosis in cancer cells by disrupting the cell cycle, particularly in breast cancer cell lines (e.g., MCF-7). The IC50 values for cell viability were observed in the low micromolar range, indicating potent activity against these cells .
In a study involving drug-resistant cancer cell lines, the compound maintained its efficacy, suggesting a potential role in overcoming resistance mechanisms commonly seen in cancer therapies .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Research has been conducted to evaluate the efficacy of this compound in various models:
- Antimicrobial Efficacy Study : In vitro tests demonstrated that the compound effectively inhibited growth in multiple bacterial strains, with inhibition zones ranging from 19 mm to 30 mm depending on the strain tested.
- Cancer Cell Line Study : In MCF-7 breast cancer cells, treatment with the compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. LDH enzyme activity increased significantly in treated cells compared to controls, suggesting effective cytotoxicity .
特性
CAS番号 |
912763-59-8 |
|---|---|
分子式 |
C11H15N3 |
分子量 |
189.26 g/mol |
IUPAC名 |
2-methyl-1-propylbenzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-3-6-14-8(2)13-10-7-9(12)4-5-11(10)14/h4-5,7H,3,6,12H2,1-2H3 |
InChIキー |
HVARBUKDORTRNQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NC2=C1C=CC(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















